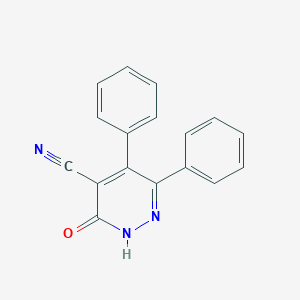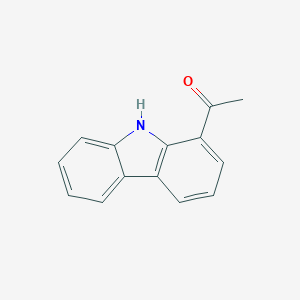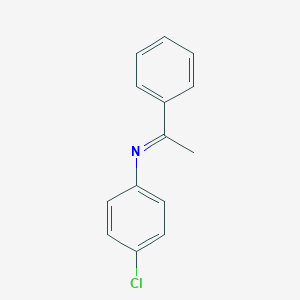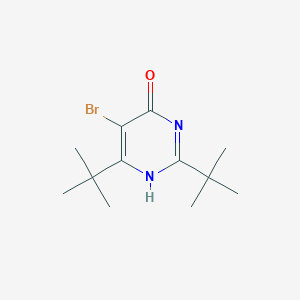
5-Bromo-2,6-ditert-butyl-4-pyrimidinol
Overview
Description
5-Bromo-2,6-ditert-butyl-4-pyrimidinol (BDP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a pyrimidine derivative that has two tert-butyl groups and a bromine atom attached to its structure. BDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mechanism Of Action
The mechanism of action of 5-Bromo-2,6-ditert-butyl-4-pyrimidinol is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. 5-Bromo-2,6-ditert-butyl-4-pyrimidinol has also been shown to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their aggregation.
Biochemical And Physiological Effects
5-Bromo-2,6-ditert-butyl-4-pyrimidinol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, which may lead to the inhibition of tumor growth. 5-Bromo-2,6-ditert-butyl-4-pyrimidinol has also been shown to inhibit the aggregation of amyloid-beta peptides, which may have potential applications in the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of 5-Bromo-2,6-ditert-butyl-4-pyrimidinol is its potential use in the treatment of cancer and Alzheimer's disease. 5-Bromo-2,6-ditert-butyl-4-pyrimidinol has been shown to exhibit antitumor activity and to inhibit the aggregation of amyloid-beta peptides, which are two potential therapeutic targets. However, there are also limitations to the use of 5-Bromo-2,6-ditert-butyl-4-pyrimidinol in lab experiments. It is a relatively complex compound to synthesize, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 5-Bromo-2,6-ditert-butyl-4-pyrimidinol. One area of research could be the development of more efficient synthesis methods for 5-Bromo-2,6-ditert-butyl-4-pyrimidinol, which would increase its availability for research purposes. Another area of research could be the development of 5-Bromo-2,6-ditert-butyl-4-pyrimidinol derivatives with improved properties, such as increased potency or selectivity. Additionally, further studies could be conducted to elucidate the mechanism of action of 5-Bromo-2,6-ditert-butyl-4-pyrimidinol and to identify other potential therapeutic targets.
Synthesis Methods
The synthesis of 5-Bromo-2,6-ditert-butyl-4-pyrimidinol can be achieved through several methods, including the reaction of 5-bromo-2,6-ditert-butyl-4-chloropyrimidine with sodium hydroxide in water, followed by acidification with hydrochloric acid. Another method involves the reaction of 5-bromo-2,6-ditert-butyl-4-chloropyrimidine with silver oxide in acetonitrile, followed by treatment with water.
Scientific Research Applications
5-Bromo-2,6-ditert-butyl-4-pyrimidinol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. 5-Bromo-2,6-ditert-butyl-4-pyrimidinol has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
properties
IUPAC Name |
5-bromo-2,4-ditert-butyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O/c1-11(2,3)8-7(13)9(16)15-10(14-8)12(4,5)6/h1-6H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYLFXSMISNSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)NC(=N1)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356479 | |
| Record name | 5-bromo-2,6-ditert-butyl-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,6-ditert-butyl-4-pyrimidinol | |
CAS RN |
69050-80-2 | |
| Record name | 5-Bromo-2,6-bis(1,1-dimethylethyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69050-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2,6-ditert-butyl-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



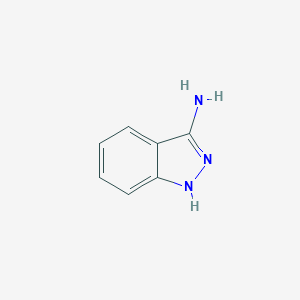

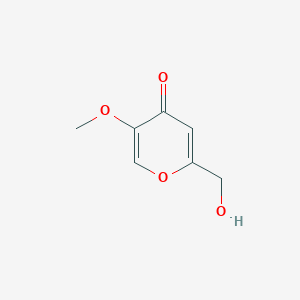

![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)
![17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B189260.png)
